H-N-Me-Gln-OH
Overview
Description
H-N-Methyl-L-Glutamine-OH: is a derivative of the amino acid glutamine, where the amine group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Methyl-L-Glutamine-OH typically involves the methylation of L-glutamine. One common method is the reductive amination of L-glutamine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective methylation of the amine group.
Industrial Production Methods
Industrial production of H-N-Methyl-L-Glutamine-OH can be scaled up using similar synthetic routes. The process involves:
Fermentation: Producing L-glutamine through microbial fermentation.
Methylation: Using formaldehyde and a reducing agent in large-scale reactors.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity .
Chemical Reactions Analysis
Types of Reactions
H-N-Methyl-L-Glutamine-OH: can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of demethylated or fully reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
H-N-Methyl-L-Glutamine-OH: has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic studies to understand the role of methylated amino acids.
Pharmaceuticals: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Medicine: Explored for its role in metabolic pathways and potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism of action of H-N-Methyl-L-Glutamine-OH involves its interaction with specific enzymes and receptors in the body. The methylation of the amine group can affect the compound’s binding affinity and activity. It may act on molecular targets such as glutamine transporters and enzymes involved in amino acid metabolism, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
H-N-Methyl-L-Glutamine-OH: can be compared with other methylated amino acids and glutamine derivatives:
N-Methyl-L-Glutamic Acid: Similar in structure but with different functional groups, affecting its reactivity and applications.
L-Glutamine: The parent compound, which lacks the methyl group, leading to different biochemical properties and uses.
N-Methyl-L-Alanine: Another methylated amino acid with distinct biological roles and chemical behavior.
List of Similar Compounds
- N-Methyl-L-Glutamic Acid
- L-Glutamine
- N-Methyl-L-Alanine
- N-Methyl-L-Serine
These comparisons highlight the unique properties of H-N-Methyl-L-Glutamine-OH and its potential advantages in various applications.
Properties
IUPAC Name |
5-amino-2-(methylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZFSNZOGAXEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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